1194961-19-7 (Free base) 1194961-19-7 (Free base)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14509626
InChI: InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1
SMILES:
Molecular Formula: C18H26Cl2N6O
Molecular Weight: 413.3 g/mol

1194961-19-7 (Free base)

CAS No.:

Cat. No.: VC14509626

Molecular Formula: C18H26Cl2N6O

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

1194961-19-7 (Free base) -

Specification

Molecular Formula C18H26Cl2N6O
Molecular Weight 413.3 g/mol
IUPAC Name 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride
Standard InChI InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1
Standard InChI Key AXHMCRALBQMFHA-FZMMWMHASA-N
Isomeric SMILES CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

1194961-19-7 (free base) belongs to the class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides. Its molecular formula is C18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}, with a molecular weight of 340.42 g/mol . The compound’s SMILES notation is O=C(C1=CN=C(N[C@H]2[C@@H](N)CCCC2)N=C1NC3=CC=CC(C)=C3)N\text{O=C(C1=CN=C(N[C@H]2[C@@H](N)CCCC2)N=C1NC3=CC=CC(C)=C3)N}, reflecting its stereospecific configuration .

Key Physicochemical Characteristics

  • CAS Registry: 1194961-19-7 (free base) .

  • Purity: ≥98% (HPLC) .

  • Storage: Stable at 4°C in powder form; soluble in dimethyl sulfoxide (DMSO) .

Table 1: Molecular and Computational Chemistry Data

PropertyValueSource
Molecular FormulaC18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}
Molecular Weight340.42 g/mol
LogP (Partition Coefficient)2.31
Topological Polar Surface Area118.95 Ų
Rotatable Bonds5

Pharmacological Activity

Mechanism of Action

1194961-19-7 (free base) inhibits Syk, a non-receptor tyrosine kinase critical in immunoreceptor signaling pathways, including those mediated by Fcγ receptors (FcγR) . Syk activation triggers downstream events such as platelet aggregation, inflammatory cytokine release, and angiogenesis . By binding to Syk’s catalytic domain with an IC50_{50} of 4 nM, the compound blocks phosphorylation of downstream substrates like PLCγ2 and Vav1, thereby attenuating immune cell activation .

In Vitro Efficacy

  • Platelet Aggregation Assays: The compound completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets at nanomolar concentrations .

  • Kinase Selectivity: Profiling against 290 kinases revealed >70% residual activity for non-Syk kinases at 1 μM, confirming high specificity .

Table 2: Pharmacokinetic Parameters (Preclinical Data)

ParameterValueModelSource
IC50_{50} (Syk Inhibition)4 nMIn vitro
Oral Bioavailability>80%Mouse
Plasma Half-Life3.2 hoursMouse

Preclinical Applications

Heparin-Induced Thrombocytopenia (HIT)

In a transgenic mouse model of HIT, oral administration of 1194961-19-7 (free base) (30 mg/kg twice daily) prevented thrombocytopenia and thrombosis induced by anti-platelet factor 4 (PF4) antibodies . Treated mice exhibited:

  • Platelet Counts: Nadir platelet levels 2.5-fold higher than controls (p<0.01p < 0.01) .

  • Thrombosis Incidence: Reduced by 70% compared to vehicle-treated mice (p<0.001p < 0.001) .

Anti-Inflammatory Effects

The compound suppressed FcγR-mediated release of TNF-α and IL-6 in macrophage cultures, suggesting utility in autoimmune and inflammatory conditions .

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